molecular formula C14H13ClF3N3 B2549542 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline CAS No. 937604-47-2

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline

Numéro de catalogue B2549542
Numéro CAS: 937604-47-2
Poids moléculaire: 315.72
Clé InChI: JUTJLYGVIHJFHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693, which is a selective inhibitor of the protein kinase AKT.

Mécanisme D'action

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline selectively inhibits the activity of AKT by binding to its ATP-binding site. This binding prevents the phosphorylation of downstream targets of AKT, which are involved in cell survival and proliferation. The inhibition of AKT activity ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of AKT activity by 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been shown to have several biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, and reduction in tumor growth. Additionally, this compound has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is its selectivity for AKT, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several future directions for the research on 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline. One potential direction is the investigation of its effectiveness in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to understand the potential long-term effects of AKT inhibition on normal cells and tissues. Finally, the development of more potent and selective AKT inhibitors based on the structure of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is an area of ongoing research.
In conclusion, 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline is a promising compound with potential applications in cancer therapy. Its selectivity for AKT and favorable pharmacokinetic profile make it a suitable candidate for further research. Ongoing studies will help to elucidate its potential in combination with other cancer therapies and its long-term effects on normal cells and tissues.

Méthodes De Synthèse

The synthesis of 3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline involves several steps, including the reaction of 3-amino-4-chloroaniline with trifluoroacetic acid, followed by the reaction of the resulting intermediate with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. The final step involves the chlorination of the resulting intermediate to produce the final product.

Applications De Recherche Scientifique

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline has been extensively studied for its potential applications in cancer therapy. AKT is a protein kinase that plays a crucial role in cell survival, growth, and proliferation. Overexpression of AKT has been linked to various types of cancer, including breast, prostate, and lung cancer. Inhibition of AKT activity has been shown to induce apoptosis in cancer cells and reduce tumor growth.

Propriétés

IUPAC Name

3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3/c15-9-5-3-6-10(19)12(9)21-11-7-2-1-4-8(11)13(20-21)14(16,17)18/h3,5-6H,1-2,4,7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTJLYGVIHJFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=C(C=CC=C3Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.